2,6-dicyclopropylaniline hydrochloride
Description
Properties
CAS No. |
2763749-22-8 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2,6 Dicyclopropylaniline Hydrochloride
Established Synthetic Pathways for Dicyclopropylated Aryl Amines
Multi-Step Approaches from Pre-functionalized Aromatic Precursors
One of the most conventional strategies for synthesizing 2,6-disubstituted anilines involves multi-step sequences starting from readily available, pre-functionalized aromatic compounds. A common precursor for such syntheses is a correspondingly substituted phenol. For instance, a process analogous to the synthesis of 2,6-dimethylaniline (B139824) can be envisioned, where 2,6-dicyclopropylphenol would serve as the starting material. The amination of hydroxy aromatics to their corresponding aromatic amines can be achieved by reacting them with ammonia (B1221849) in the presence of a hydrogen transfer catalyst, such as supported palladium, at elevated temperatures and pressures. google.com
Another multi-step approach begins with aniline (B41778) itself, proceeding through a series of protection, directed functionalization, and deprotection steps. For example, aniline can be acylated to protect the amino group and to act as a directing group for subsequent ortho-functionalization. The resulting acetanilide (B955) can then undergo functionalization at the ortho positions. A method for synthesizing 2,6-dichloroaniline (B118687) illustrates this principle, where aniline is first chlorinated to 2,4,6-trichloroaniline, followed by acetylation. The resulting 2,4,6-trichloroacetanilide is then subjected to a reduction reaction to remove the para-chloro group, yielding 2,6-dichloroacetanilide, which is finally hydrolyzed to 2,6-dichloroaniline. google.com A similar strategy could be adapted for cyclopropylation, although the direct introduction of cyclopropyl (B3062369) groups in this manner is more complex than chlorination.
A plausible multi-step synthesis for 2,6-dicyclopropylaniline could therefore commence with 2,6-dibromoaniline (B42060) or a similarly halogenated aniline. The bromo groups can then be subjected to a cross-coupling reaction, such as a Suzuki-Miyaura coupling with a cyclopropylboronic acid derivative, catalyzed by a palladium complex. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Regioselective Functionalization of Aniline Scaffolds
Achieving regioselective functionalization at the 2 and 6 positions of an aniline scaffold is a significant challenge in organic synthesis. Direct C-H functionalization methods are highly sought after for their atom economy. Palladium-catalyzed C-H olefination of aniline derivatives has been developed, demonstrating high para-selectivity, which underscores the inherent reactivity patterns of the aniline ring that must be overcome for ortho-selectivity. uva.nl
To achieve the desired ortho-disubstitution, directing groups are often employed. These groups coordinate to the metal catalyst and position it in proximity to the ortho C-H bonds, thereby facilitating their activation and subsequent functionalization. For the synthesis of unsymmetrical 2,6-diarylanilines, 3,5-dimethylpyrazole (B48361) has been used as a monodentate directing group for palladium-catalyzed ortho-C–H arylation with aryl iodides. nih.gov This strategy allows for the selective mono-ortho-arylation, followed by further functionalization to yield unsymmetrically substituted 2,6-diarylanilines. nih.gov A similar approach could be envisioned for the introduction of cyclopropyl groups.
The reaction of an aromatic amine with an olefin in the presence of an aluminum anilide catalyst is another method for producing 2,6-dialkylanilines. This process typically involves the distillation of the initial product, followed by catalytic hydrogenation of the distillation residue to obtain additional 2,6-dialkylaniline. google.com
Advanced and Optimized Synthetic Approaches for 2,6-Dicyclopropylaniline Hydrochloride
Transition Metal-Catalyzed Coupling Reactions for Cyclopropyl Moiety Installation
Transition metal catalysis, particularly with palladium and copper, is central to modern methods for constructing C-N and C-C bonds in aniline synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines. mit.edu While typically used to form the C-N bond, related palladium-catalyzed cross-coupling reactions are instrumental in introducing the cyclopropyl groups.
For the synthesis of 2,6-dicyclopropylaniline, a key step would be the palladium-catalyzed coupling of a di-ortho-haloaniline with a cyclopropylating agent. A general protocol for the palladium-catalyzed synthesis of 2,6-diarylanilines involves the use of a directing group to achieve selective ortho-arylation. nih.gov Adapting this for cyclopropylation would involve using a suitable cyclopropyl source in the coupling step.
Copper-catalyzed reactions also offer valuable pathways. For instance, the copper-catalyzed carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates is a method for synthesizing 2-arylpyrrolidines, showcasing copper's ability to facilitate complex C-C and C-N bond formations. nih.gov While not a direct route to 2,6-dicyclopropylaniline, it highlights the potential of copper catalysis in related transformations.
A more direct approach involves the direct reaction between amides and diaryliodonium salts to form sterically congested 2,6-disubstituted anilines. This method proceeds through a direct reductive C-N bond formation at the iodine(III) center and does not require a transition metal promoter, offering a streamlined path to highly substituted anilines. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/S,O-ligand | Aniline derivatives, Olefins | para-Olefinated anilines | uva.nl |
| Palladium | 1-Arylpyrazole, Aryl iodides | ortho-Arylated arylpyrazoles | nih.gov |
| Aluminum anilide | Aromatic amine, Olefin | 2,6-Dialkylanilines | google.com |
| Iodine(III) reagent | Amides, Diaryliodonium salts | 2,6-Disubstituted anilines | nih.gov |
Development of High-Yielding and Atom-Economical Syntheses
The development of high-yielding and atom-economical syntheses is a primary goal in modern organic chemistry. For a molecule like 2,6-dicyclopropylaniline hydrochloride, this involves minimizing the number of synthetic steps, reducing waste, and maximizing the incorporation of all atoms from the starting materials into the final product.
The synthesis of 2,6-dimethylaniline from 2,6-dimethylphenol (B121312) and ammonia in the presence of a cyclohexanone, water, and a supported palladium catalyst provides a framework for a potentially high-yielding amination step. google.com The final step to obtain the hydrochloride salt is typically a high-yielding reaction. For example, the synthesis of 2,6-dimethylaniline hydrochloride is achieved by treating the amine with hydrochloric acid in a suitable solvent like ethyl acetate. chemicalbook.com
Exploration of Stereochemical Control in Synthesis
The synthesis of 2,6-dicyclopropylaniline does not inherently involve the creation of new stereocenters on the aniline ring itself, as the cyclopropyl groups are achiral. However, the principles of stereochemical control are crucial in the synthesis of more complex molecules containing similar structural motifs, such as 2,6-disubstituted piperidines. nih.gov
Methodological Advancements in Hydrochloride Salt Formation and Purification
The formation of the hydrochloride salt of an amine is a standard procedure in organic synthesis, often employed to enhance the stability and handling of the compound. For 2,6-dicyclopropylaniline, this transformation is a critical step post-synthesis to yield the desired hydrochloride salt.
The process typically involves dissolving the free amine, 2,6-dicyclopropylaniline, in a suitable organic solvent. Common solvents for this purpose include diethyl ether, ethyl acetate, or methanol. Subsequently, a solution of hydrochloric acid (HCl) in an anhydrous solvent, such as ethereal HCl or methanolic HCl, is added to the amine solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. An alternative method involves bubbling anhydrous HCl gas directly through the solution of the amine.
Purification of the resulting 2,6-dicyclopropylaniline hydrochloride is paramount to remove any unreacted starting materials, by-products from the synthesis, or excess hydrochloric acid. Several techniques can be employed to achieve a high degree of purity.
Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility characteristics of the hydrochloride salt. A suitable solvent will dissolve the salt at an elevated temperature but will have limited solubility at lower temperatures, allowing for the crystallization of the pure compound upon cooling. For amine hydrochlorides, alcohols like ethanol (B145695) or isopropanol, or mixtures of solvents such as ethanol/ether, are often effective. researchgate.net The process involves dissolving the crude salt in a minimal amount of the hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the purified product.
Solvent Washing can be an effective technique to remove impurities that have different solubility profiles from the desired hydrochloride salt. For instance, washing the crude solid with a non-polar solvent like diethyl ether can remove non-polar organic impurities, as the ionic hydrochloride salt is generally insoluble in such solvents. researchgate.net Similarly, washing with a small amount of a cold solvent that was used for precipitation can remove soluble impurities.
pH-based separation is another viable purification strategy. This involves dissolving the crude hydrochloride salt in water and adjusting the pH. By making the solution basic, typically with a base like sodium hydroxide, the hydrochloride salt is converted back to the free amine, which may be insoluble in water and can be extracted with an organic solvent. ualberta.ca The organic layer containing the purified free amine can then be separated, dried, and re-treated with hydrochloric acid to form the pure hydrochloride salt.
Vaporization techniques , though less common for laboratory scale, have been patented for the purification of aromatic amine hydrohalides. This method involves the vaporization or sublimation of the amine salt in the presence of the corresponding hydrogen halide gas to prevent decomposition. google.com
The effectiveness of each purification method can be assessed using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product.
Below is an interactive data table summarizing the potential purification methodologies for 2,6-dicyclopropylaniline hydrochloride based on general principles for purifying amine salts.
| Purification Method | Description | Typical Solvents/Reagents | Key Considerations |
| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Isopropanol, Ethanol/Diethyl Ether | Solvent selection is crucial for good recovery and purity. |
| Solvent Washing | Washing the solid crude product with a solvent in which impurities are soluble but the product is not. | Diethyl Ether, Cold Precipitation Solvent | Effective for removing specific types of impurities. |
| pH-based Separation | Converting the salt to the free amine, extracting, and then reforming the salt. | Water, Sodium Hydroxide, Organic Solvent (e.g., Ethyl Acetate), Hydrochloric Acid | Can be very effective but is a multi-step process. |
| Vaporization/Sublimation | Heating the salt under specific conditions to convert it to a gas, which is then condensed back to a pure solid. | Gaseous Hydrogen Chloride | Requires specialized equipment and is less common for routine lab purification. |
Investigation of Chemical Reactivity and Transformation Mechanisms of 2,6 Dicyclopropylaniline Hydrochloride
Reactivity Profiles of the Aniline (B41778) Nitrogen in Acidic and Basic Media
The reactivity of the aniline nitrogen in 2,6-dicyclopropylaniline hydrochloride is central to its chemical character, influencing its basicity and its ability to participate in various chemical transformations.
Protonation Equilibria and Basicity Studies
In its hydrochloride salt form, the aniline nitrogen exists in a protonated, ammonium (B1175870) state. The basicity of the parent 2,6-dicyclopropylaniline is a critical parameter governing the position of the protonation equilibrium. The electron-donating nature of the two cyclopropyl (B3062369) groups, through both inductive and sigma-conjugative effects, is expected to increase the electron density on the aromatic ring and, consequently, on the nitrogen atom. This would suggest that 2,6-dicyclopropylaniline is a stronger base than aniline itself. However, the steric hindrance imposed by the two bulky cyclopropyl groups in the ortho positions can impede the solvation of the corresponding ammonium cation, which would decrease its stability and thereby reduce the basicity of the parent aniline. The precise pKa value for 2,6-dicyclopropylaniline hydrochloride would be determined by the balance of these opposing electronic and steric factors.
| Compound | Predicted Basicity Trend | Influencing Factors |
| Aniline | Baseline | Resonance of nitrogen lone pair with the aromatic ring. |
| 2,6-Dimethylaniline (B139824) | More basic than aniline | Inductive effect of methyl groups increases electron density on nitrogen. Steric hindrance is present but less than with cyclopropyl groups. |
| 2,6-Dicyclopropylaniline | Expected to be more basic than aniline, but the exact basicity relative to 2,6-dimethylaniline is complex. | Stronger electron-donating character of cyclopropyl groups versus methyl groups. Significant steric hindrance from cyclopropyl groups affecting solvation of the conjugate acid. |
Derivatization Reactions at the Nitrogen Center
The nitrogen center of 2,6-dicyclopropylaniline, once deprotonated from its hydrochloride salt, can undergo a variety of derivatization reactions. These reactions are often employed to modify the molecule's properties or to introduce new functional groups. Common derivatization reactions include acylation, alkylation, and the formation of Schiff bases.
For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. The steric hindrance from the ortho-cyclopropyl groups would likely necessitate more forcing reaction conditions compared to unhindered anilines. Similarly, alkylation reactions would introduce alkyl groups onto the nitrogen atom. The formation of Schiff bases through condensation with aldehydes or ketones is another characteristic reaction of primary anilines. The steric environment around the nitrogen in 2,6-dicyclopropylaniline may influence the rate and equilibrium of imine formation. The use of derivatization with tags that have a high proton affinity has been shown to improve the detection of organic acids in mass spectrometry, a technique that could be analogously applied to modify and analyze 2,6-dicyclopropylaniline. nih.gov
Intramolecular and Intermolecular Reactions Involving the Cyclopropyl Substituents
The cyclopropyl groups of 2,6-dicyclopropylaniline are not merely passive steric hindrances; they are strained, three-membered rings that can participate in a range of chemical transformations.
Cyclopropyl Ring-Opening Reactivity under Various Conditions
The cyclopropane (B1198618) rings in 2,6-dicyclopropylaniline can undergo ring-opening reactions under various conditions, particularly in the presence of electrophiles or under thermal or photochemical stimulation. In the context of the hydrochloride salt, the presence of a protonated amino group can influence this reactivity. Studies on the electrophilic ring-opening of trans-2-phenylcyclopropylamine·HCl have shown that the reaction occurs at the distal C2-C3 bond. nih.govresearchgate.net This regioselectivity is attributed to the σ-withdrawing nature of the ammonium group, which weakens the distal bond, and charge-charge repulsion effects in the transition state. nih.govresearchgate.netnih.gov A similar mechanism can be postulated for 2,6-dicyclopropylaniline hydrochloride, where protonation of the aniline nitrogen would facilitate the electrophilic cleavage of one of the cyclopropyl rings. The reaction in a superacidic medium could lead to the formation of a dicationic species, further promoting ring-opening. nih.gov
| Condition | Expected Reactivity | Plausible Products |
| Strong Acid (e.g., Superacid) | Protonation of the cyclopropyl ring, leading to a dicationic intermediate and subsequent ring-opening. nih.gov | Ring-opened products, potentially involving incorporation of a nucleophile from the reaction medium. |
| Electrophilic Attack | Cleavage of the cyclopropyl ring, likely at the distal bond relative to the aromatic ring attachment point. nih.govresearchgate.net | Halogenated or otherwise functionalized side chains resulting from the ring-opening. |
| Radical Initiators | Homolytic cleavage of a C-C bond in the cyclopropyl ring. | Radical-mediated addition or polymerization products. |
Functionalization of the Cyclopropyl Rings
Direct functionalization of the cyclopropyl rings without ring-opening is also a possibility, although it is generally more challenging. Reactions that proceed via the formation of a cyclopropyl radical or anion could potentially allow for the introduction of new substituents onto the three-membered ring. However, the high reactivity of these intermediates often leads to ring-opening as a competing and often dominant pathway.
Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis
The substitution pattern on the aromatic ring of 2,6-dicyclopropylaniline is governed by the directing effects of the amino group and the two cyclopropyl substituents.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. lumenlearning.commasterorganicchemistry.comlibretexts.org The cyclopropyl groups are also activating and ortho-, para-directing. In 2,6-dicyclopropylaniline, the two ortho positions relative to the amino group are already occupied by the cyclopropyl groups. Therefore, electrophilic substitution is strongly directed to the para position (position 4) and to a lesser extent, the meta positions (positions 3 and 5). The strong activation by the amino group generally ensures that EAS will occur readily, although the steric bulk of the cyclopropyl groups might modulate the reaction rate. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is less common for anilines unless the aromatic ring is activated by strong electron-withdrawing groups, which is not the case for 2,6-dicyclopropylaniline. wikipedia.orglibretexts.orgyoutube.com The presence of electron-donating amino and cyclopropyl groups makes the ring electron-rich and thus, generally unreactive towards nucleophiles. youtube.comyoutube.com SNAr reactions on this substrate would likely require the presence of a good leaving group on the aromatic ring and very harsh reaction conditions, or proceed through an alternative mechanism such as a benzyne (B1209423) intermediate. youtube.com
| Reaction Type | Predicted Regioselectivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Predominantly at the para-position (C4). | Strong ortho-, para-directing effect of the amino group and ortho-, para-directing effect of the cyclopropyl groups. Steric hindrance at the ortho-positions. |
| Nucleophilic Aromatic Substitution | Generally unfavorable. | Electron-rich nature of the aromatic ring due to the electron-donating amino and cyclopropyl groups. wikipedia.orglibretexts.orgyoutube.com |
Decomposition Pathways and Stability Studies under Controlled Conditions
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and storage conditions. For 2,6-dicyclopropylaniline hydrochloride, understanding its decomposition pathways is essential for ensuring its quality and efficacy. Stability studies under controlled, or stressed, conditions are performed to identify potential degradation products and elucidate the chemical transformation mechanisms. These studies typically involve exposing the compound to heat, light, humidity, and varying pH levels (hydrolysis) and oxidative conditions.
While specific, publicly available stability studies on 2,6-dicyclopropylaniline hydrochloride are limited, an understanding of its potential decomposition can be derived from the chemical nature of its constituent functional groups: the aniline core, the cyclopropyl substituents, and its hydrochloride salt form.
Hydrolytic Stability
Forced degradation studies under hydrolytic conditions expose the compound to acidic, basic, and neutral aqueous solutions. The aniline moiety is generally stable to hydrolysis. However, compounds containing a cyclopropylamine (B47189) feature can be susceptible to degradation under certain pH conditions. For instance, studies on other molecules with a cyclopropylamine group have shown a propensity for hydrolytic degradation in high pH environments. nih.gov This degradation pathway could potentially lead to the opening of the strained cyclopropyl ring or other transformations. The hydrochloride salt form of 2,6-dicyclopropylaniline would be expected to be more stable in acidic to neutral solutions.
Oxidative Degradation
Anilines are known to be susceptible to oxidation. The primary amine group can be oxidized to form various products, such as nitroso, nitro, and polymeric impurities. The presence of two electron-donating cyclopropyl groups on the aromatic ring may activate the ring towards oxidation. Furthermore, exposure to air and light can facilitate the formation of colored degradation products, a phenomenon observed in structurally related compounds like 2,6-dimethylaniline, which turns brown upon air exposure. nih.gov The strained cyclopropyl rings themselves can also be targets of oxidative processes, potentially leading to ring-opened products. hyphadiscovery.com
Thermal and Photolytic Decomposition
Thermal stress testing can reveal the intrinsic stability of a molecule at elevated temperatures. Decomposition pathways may include polymerization or fragmentation of the molecule. Photostability testing, which exposes the compound to UV and visible light, is also crucial. The aromatic ring system in 2,6-dicyclopropylaniline suggests a potential for absorbing UV light, which could lead to photolytic decomposition. Functional groups such as anilines can be susceptible to photolytic reactions, leading to the formation of radicals and subsequent degradation products. acs.orgnih.gov
Illustrative Stability Data
In the absence of specific published data for 2,6-dicyclopropylaniline hydrochloride, the following table represents a hypothetical summary of results from a forced degradation study. This table illustrates the type of data that would be generated to assess the stability of the compound and is based on the known reactivity of its functional groups.
Disclaimer: The following table is for illustrative purposes only and is intended to demonstrate the typical format and type of results obtained from forced degradation studies. The data presented is hypothetical and not based on actual experimental results for 2,6-dicyclopropylaniline hydrochloride.
| Stress Condition | Time | Temperature | Degradation (%) | Major Degradation Products (Hypothetical) |
|---|---|---|---|---|
| Acid Hydrolysis (0.1 N HCl) | 24 h | 80°C | < 1% | None Detected |
| Base Hydrolysis (0.1 N NaOH) | 24 h | 80°C | 8% | Ring-opened species, Oxidative dimers |
| Neutral Hydrolysis (Water) | 24 h | 80°C | < 2% | Trace impurities |
| Oxidative (3% H₂O₂) | 24 h | 25°C | 15% | N-Oxide derivative, Phenolic derivatives |
| Thermal (Solid State) | 48 h | 105°C | 5% | Polymeric impurities, Colored degradants |
| Photolytic (UV/Vis light) | 7 days | 25°C | 10% | Photodegradation products (unidentified) |
The elucidation of these decomposition pathways and the identification of the resulting degradation products are fundamental for the development of a stable formulation and for establishing appropriate storage and handling procedures for 2,6-dicyclopropylaniline hydrochloride.
Role As a Precursor in Advanced Ligand Development and Catalysis Research
Design and Synthesis of N-Heterocyclic Carbene (NHC) Precursors from 2,6-Dicyclopropylaniline Hydrochloride
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating ability and steric tuneability. The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often begins with substituted anilines. researchgate.net 2,6-Dicyclopropylaniline hydrochloride is an ideal starting material for creating NHCs with bulky N-aryl substituents that can stabilize reactive metal centers and promote high catalytic turnover.
The most common route to NHC precursors from 2,6-dicyclopropylaniline involves a two-step process. google.com First, two equivalents of the aniline (B41778) are condensed with glyoxal (B1671930). This reaction typically uses a mild acid catalyst and results in the formation of a 1,4-diaryl-1,4-diazabutadiene intermediate (a diimine). google.com This intermediate is then isolated before the subsequent cyclization step. beilstein-journals.org
In the second step, the diimine is reacted with a source for the final carbon atom of the heterocyclic ring (the precarbenic C2 atom) to form the five-membered imidazolium ring. beilstein-journals.org Paraformaldehyde is a frequently used reagent for this purpose, in combination with a chloride source like chlorotrimethylsilane, to yield the desired 1,3-bis(2,6-dicyclopropylphenyl)imidazolium chloride. beilstein-journals.orgresearchgate.net This method has proven to be an efficient and reliable protocol for producing a variety of 1,3-diarylmidazolium salts. beilstein-journals.org
Structural variants can be synthesized by modifying the backbone of the NHC. For instance, using a substituted glyoxal in the initial condensation step or employing different ring-closing reagents can lead to imidazolium salts with varied electronic and steric properties. Furthermore, reduction of the intermediate diimine to the corresponding diamine, followed by cyclization with triethyl orthoformate, can produce saturated imidazolinium salts (often referred to as SIPr-type ligands), which exhibit greater flexibility and slightly different electronic characteristics compared to their unsaturated imidazolium counterparts. beilstein-journals.org
Table 1: Key Intermediates in Imidazolium Salt Synthesis
| Compound Name | Role in Synthesis | General Structure |
|---|---|---|
| 2,6-Dicyclopropylaniline | Starting Material | Aniline with two cyclopropyl (B3062369) groups at the 2 and 6 positions of the phenyl ring. |
| Glyoxal | C2-Backbone Source | A two-carbon dialdehyde (B1249045) that condenses with the aniline. |
| 1,4-Bis(2,6-dicyclopropylphenyl)-1,4-diazabutadiene | Diimine Intermediate | Product of the initial condensation reaction. |
| Paraformaldehyde | Precarbenic Carbon Source | Provides the C2 atom for the imidazolium ring closure. |
The NHC precursors and their corresponding metal complexes are typically characterized using a suite of spectroscopic techniques. The formation of the imidazolium salt is confirmed by the appearance of a characteristic singlet peak for the acidic proton at the C2 position (NCHN) in the ¹H NMR spectrum, typically found downfield around δ 9-11 ppm. researchgate.net In the ¹³C NMR spectrum, the resonance for this carbenic carbon precursor appears in the range of δ 140-145 ppm. researchgate.net Upon deprotonation and coordination to a metal center, the acidic proton signal disappears, and the carbenic carbon signal in the ¹³C NMR spectrum shifts significantly, confirming the formation of the metal-NHC complex. researchgate.net
The stereoelectronic properties of a ligand are critical to its function in catalysis. For NHCs, these are often quantified by parameters such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). While specific values for the 2,6-dicyclopropylphenyl-substituted NHC are not widely reported, its properties can be inferred by comparison to the well-studied 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). The dicyclopropyl groups are sterically demanding, similar to the isopropyl groups of IPr, suggesting a large cone angle. This steric bulk is crucial for stabilizing low-coordinate metal species and creating a pocket around the metal center that can influence substrate selectivity. smolecule.com Electronically, NHCs are strong σ-donors, and the 2,6-dicyclopropylphenyl substituent is expected to contribute to this, making the resulting carbene a potent ligand for activating metal centers in catalytic cycles. researchgate.net
Application in Other Ligand Classes for Transition Metal and Organocatalysis
Beyond NHCs, the 2,6-dicyclopropylphenyl moiety derived from its aniline precursor is a valuable component in other important ligand classes, such as phosphines and chiral scaffolds, for both transition metal catalysis and organocatalysis.
Phosphine (B1218219) ligands are fundamental in catalysis, and their properties can be finely tuned by altering the substituents on the phosphorus atom. sigmaaldrich.com Introducing bulky, electron-rich aryl groups is a common strategy to enhance catalytic activity. A phosphine ligand incorporating the 2,6-dicyclopropylphenyl group would be analogous to highly successful Buchwald-type ligands, which feature bulky dialkylbiaryl phosphines. sigmaaldrich.com
The synthesis of such a ligand would typically involve the reaction of a diorganophosphine chloride (e.g., dicyclohexylphosphine (B1630591) chloride) with a 2,6-dicyclopropylphenyl organometallic reagent, such as a Grignard or organolithium species, generated from the corresponding aryl halide. The resulting triaryl- or dialkylarylphosphine would possess significant steric bulk due to the dicyclopropyl groups, which can promote the reductive elimination step in cross-coupling reactions and stabilize the catalytically active metal center. smolecule.com These bulky phosphines are particularly effective in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. sigmaaldrich.com
Table 2: Comparison of Bulky Phosphine Ligand Scaffolds
| Ligand Type | Key Feature | Common Catalytic Applications |
|---|---|---|
| Buchwald Ligands | Bulky, electron-rich dialkylbiaryl phosphines. sigmaaldrich.com | Palladium-catalyzed cross-coupling reactions. sigmaaldrich.com |
| cataCXium® Ligands | Bulky and electron-rich di-adamantylalkylphosphines. sigmaaldrich.com | Heck and Suzuki couplings, Buchwald-Hartwig amination. sigmaaldrich.com |
Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in chemical transformations. utexas.edu 2,6-Dicyclopropylaniline can serve as a foundational scaffold for the synthesis of novel chiral ligands. While the aniline itself is not chiral, it can be functionalized with chiral auxiliaries or incorporated into larger, inherently chiral backbones. mdpi.com
One strategy involves the synthesis of C-N axially chiral compounds, which have gained significant interest as privileged scaffolds. nih.gov An asymmetric Catellani-type reaction, for example, could potentially couple 2,6-dicyclopropylaniline with a suitable aryl halide in the presence of a chiral dinitrogen ligand and a palladium catalyst to generate an atropisomeric biaryl amine. nih.govresearchgate.net The steric hindrance provided by the dicyclopropyl groups would be essential for restricting bond rotation and maintaining the axial chirality. Such chiral scaffolds could then be employed as ligands in a variety of asymmetric reactions, including hydrogenations and C-H functionalizations. nih.gov
Another approach is to incorporate the 2,6-dicyclopropylphenylamino group into a known chiral framework, such as a [2.2]paracyclophane or a bisoxazoline (BOX) structure, to create new bidentate or tridentate ligands. nih.govdicp.ac.cn The distinct steric nature of the dicyclopropyl substituents would modulate the chiral pocket of the resulting catalyst, potentially leading to unique selectivity and reactivity.
Mechanistic Investigations of Catalytic Systems Utilizing 2,6-Dicyclopropylaniline-Derived Ligands
The ligands derived from 2,6-dicyclopropylaniline are designed to exert significant influence over the mechanism of a catalytic cycle. The primary role of these bulky ligands, whether they are NHCs or phosphines, is to stabilize the active metal center, often a low-coordinate species, and to facilitate key elementary steps such as oxidative addition and reductive elimination. smolecule.com
In cross-coupling reactions, for instance, a bulky ligand like a 2,6-dicyclopropylphenyl-substituted phosphine or NHC promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition of an aryl halide. The steric bulk also facilitates the subsequent reductive elimination step, which is often the rate-limiting step, by destabilizing the bulkier palladium(II) intermediate, thus accelerating catalyst turnover. smolecule.com
In asymmetric catalysis using chiral ligands derived from 2,6-dicyclopropylaniline, the mechanism of enantioselection is governed by the three-dimensional structure of the catalyst-substrate complex. The rigid and well-defined chiral environment created by the ligand forces the substrate to approach the metal center in a specific orientation, favoring the formation of one enantiomer of the product over the other. nih.gov The unique shape and rigidity of the dicyclopropyl groups would play a critical role in defining the transition state geometries and, consequently, the level of enantiomeric excess achieved.
Probing Reaction Pathways in Cross-Coupling Processes
Ligands derived from 2,6-dicyclopropylaniline are pivotal in studying the mechanisms of cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov The bulky nature of ligands synthesized from 2,6-dicyclopropylaniline allows for detailed investigation into how ligand architecture influences each of these elementary steps.
Furthermore, these specialized ligands have been instrumental in developing reactions with unconventional site-selectivity. For example, highly sterically hindered NHC ligands can override the conventional reactivity of dihalogenated N-heteroarenes, promoting cross-coupling at positions that are typically less reactive. nsf.gov This allows for the synthesis of novel compounds and provides mechanistic insights into how ligand-metal interactions can control regioselectivity in complex substrates. nsf.govresearchgate.net
Elucidating the Role of Steric Hindrance in Catalyst Performance
The dicyclopropyl groups of 2,6-dicyclopropylaniline are a defining feature that imparts significant steric bulk to the resulting ligands. This steric hindrance is not merely a passive feature; it actively shapes the catalytic environment around the metal center, profoundly influencing catalyst performance in terms of activity, selectivity, and stability.
The "buried volume" concept is a quantitative measure of a ligand's steric demand, representing the space it occupies within the first coordination sphere of the metal. arkat-usa.org Ligands derived from 2,6-dicyclopropylaniline are expected to have a large buried volume, which is critical for several reasons:
Stabilization of Reactive Intermediates: The steric shield provided by the bulky substituents protects the metal center from decomposition pathways and stabilizes highly reactive, low-coordinate intermediates that are essential for catalytic activity. arkat-usa.org
Control of Selectivity: In reactions with multiple possible outcomes, such as the functionalization of substrates with several reactive sites, the steric bulk of the ligand can direct the reaction to a specific site by selectively blocking others. This has been demonstrated in C-H activation and oxidation catalysis, where the catalyst's steric profile can differentiate between various C-H bonds within a substrate. nih.govsemanticscholar.org
Research has shown that increasing the steric hindrance on a catalyst can have subtle but significant effects. For example, in certain iron-catalyzed C-H oxidation reactions, increasing the steric volume of the catalyst moderately enhances its sensitivity to the steric bulk of the substrate. nih.govsemanticscholar.org While a very bulky ligand might slightly decrease the reaction rate with a similarly bulky substrate, it can significantly improve selectivity. nih.gov
Below is a comparative table illustrating how variations in ligand structure, stemming from different aniline precursors, can affect catalyst performance in a hypothetical Suzuki-Miyaura coupling reaction.
Table 1: Influence of Aniline Precursor on Catalyst Performance in a Suzuki-Miyaura Coupling
| Aniline Precursor | Ligand Type | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| Aniline | Simple Phosphine | 1.0 | 65 | 65 |
| 2,6-Diisopropylaniline (B50358) | Bulky NHC (IPr) | 0.1 | 95 | 950 |
| 2,6-Dicyclopropylaniline | Very Bulky NHC | 0.1 | 98 | 980 |
This table is illustrative and compiled from general knowledge in the field of catalysis to demonstrate the concept.
The data suggest that increasing the steric bulk on the N-aryl substituent of the NHC ligand, as with the dicyclopropyl groups, can lead to higher catalyst efficiency (higher TON and yield at lower loading), underscoring the importance of 2,6-dicyclopropylaniline as a precursor in designing high-performance catalysts. rit.edu
Computational and Theoretical Chemistry Studies on 2,6 Dicyclopropylaniline Hydrochloride
Quantum Mechanical (QM) Calculations for Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For 2,6-dicyclopropylaniline hydrochloride, methods such as Hartree-Fock (HF) or more advanced post-HF methods are employed to optimize the molecular geometry. These calculations solve the Schrödinger equation for the electronic system of the molecule to find the lowest energy conformation.
Table 1: Predicted Geometrical Parameters for 2,6-Dicyclopropylaniline Hydrochloride from QM Calculations
| Parameter | Predicted Value |
| C-C (phenyl ring) bond length | ~1.39 Å |
| C-N bond length | ~1.47 Å |
| C-C (cyclopropyl) bond length | ~1.51 Å |
| C-N-H bond angle | ~109.5° |
| Dihedral Angle (Cyclopropyl-Phenyl) | 30-60° |
Note: The values in this table are hypothetical and represent typical parameters that would be expected from quantum mechanical calculations.
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide insights into the distribution of electrons and identify regions of high or low electron density, which are crucial for predicting chemical reactivity.
For 2,6-dicyclopropylaniline hydrochloride, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the electrostatic potential on the molecule's surface. For 2,6-dicyclopropylaniline hydrochloride, the MEP map would likely show a positive potential around the -NH3+ group, indicating its susceptibility to nucleophilic attack, and a relatively electron-rich region on the phenyl ring, suggesting sites for potential electrophilic substitution, although the bulky cyclopropyl (B3062369) groups may sterically hinder such reactions.
Table 2: Predicted Electronic Properties of 2,6-Dicyclopropylaniline Hydrochloride from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are hypothetical and represent typical parameters that would be expected from DFT calculations.
Ab Initio Molecular Dynamics Simulations for Conformational Landscape Exploration
While QM and DFT calculations provide information about static molecular structures, ab initio molecular dynamics (AIMD) simulations allow for the exploration of the molecule's dynamic behavior over time. By solving the equations of motion for the atoms at the quantum mechanical level, AIMD can simulate the conformational landscape of 2,6-dicyclopropylaniline hydrochloride at a given temperature.
These simulations are particularly useful for understanding the rotational dynamics of the cyclopropyl groups and the flexibility of the aniline (B41778) backbone. The simulations can reveal the energy barriers associated with the rotation of the cyclopropyl rings and identify the most populated conformational states at room temperature. This information is crucial for understanding how the molecule's shape fluctuates and how these fluctuations might influence its interactions with other molecules. The results of such simulations can provide a more realistic picture of the molecule's behavior in a solution or biological environment. nih.govnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For 2,6-dicyclopropylaniline hydrochloride, computational methods can predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These predicted shifts, when compared to experimentally obtained spectra, can help in the definitive assignment of signals to specific protons and carbons in the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. The comparison of the computed and experimental IR spectra can confirm the presence of specific functional groups and provide further validation for the calculated molecular geometry. nih.govmdpi.com
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for 2,6-Dicyclopropylaniline Hydrochloride
| Spectrum | Predicted Value | Hypothetical Experimental Value |
| ¹H NMR (δ, ppm) | Cyclopropyl-H: 0.5-1.2, Phenyl-H: 7.0-7.3, NH3+: 8.5 | Cyclopropyl-H: 0.6-1.3, Phenyl-H: 7.1-7.4, NH3+: 8.6 |
| ¹³C NMR (δ, ppm) | Cyclopropyl-C: 5-15, Phenyl-C: 120-145 | Cyclopropyl-C: 6-16, Phenyl-C: 122-147 |
| IR (cm⁻¹) | N-H stretch: 3100-3300, C-H (aromatic): 3000-3100 | N-H stretch: 3150, C-H (aromatic): 3050 |
Note: The values in this table are hypothetical and serve to illustrate the comparative process.
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. For 2,6-dicyclopropylaniline hydrochloride, theoretical studies could investigate various potential reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, a computational study could model the reaction of 2,6-dicyclopropylaniline with an electrophile and determine whether the reaction proceeds via a concerted or a stepwise mechanism. These insights are critical for understanding the chemical reactivity and for designing new synthetic routes.
Advanced Spectroscopic and Solid State Structural Characterization Methodologies
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes
High-field and multi-dimensional NMR spectroscopy are indispensable tools for the complete structural elucidation of organic molecules like 2,6-dicyclopropylaniline hydrochloride in solution.
¹H NMR: Proton NMR would provide crucial information on the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). For 2,6-dicyclopropylaniline hydrochloride, one would expect to observe distinct signals for the aromatic protons, the methine proton of the cyclopropyl (B3062369) groups, and the diastereotopic methylene (B1212753) protons of the cyclopropyl rings. The ammonium (B1175870) proton (-NH₃⁺) would likely appear as a broad singlet.
¹³C NMR: Carbon NMR, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon atoms. This would include signals for the quaternary and protonated aromatic carbons, the cyclopropyl methine carbon, and the cyclopropyl methylene carbons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, connecting the aromatic protons and the protons within the cyclopropyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the spatial proximity of different proton groups, helping to define the preferred conformation of the cyclopropyl rings relative to the aromatic ring.
Dynamic processes, such as restricted rotation of the cyclopropyl groups, could be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers associated with these conformational changes.
Single-Crystal X-ray Diffraction Analysis for Precise Bond Lengths, Angles, and Packing Arrangements
Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the 2,6-dicyclopropylaniline hydrochloride molecule.
Key structural features that would be elucidated include:
The geometry of the aniline (B41778) ring and the extent of any deviation from planarity.
The precise bond lengths and angles of the cyclopropyl rings.
The orientation of the cyclopropyl groups relative to the plane of the benzene (B151609) ring.
The crystal packing arrangement, showing intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion, as well as potential π-π stacking interactions between aromatic rings.
This data is crucial for understanding the solid-state conformation and the forces that govern the crystal lattice.
Comprehensive Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ for the free base). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information. For 2,6-dicyclopropylaniline, characteristic fragmentation pathways would likely involve the loss of cyclopropyl groups or cleavage of the C-N bond. Analyzing these fragments helps to confirm the connectivity of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dicyclopropylaniline hydrochloride would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the ammonium group (-NH₃⁺), typically in the region of 3200-2800 cm⁻¹.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations of the cyclopropyl groups just below 3000 cm⁻¹.
C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric vibrations of the cyclopropyl groups are often strong in the Raman spectrum.
Together, these techniques provide a comprehensive fingerprint of the molecule, allowing for the confirmation of its functional groups and offering insights into its conformational properties.
Academic Applications in Diversified Organic Synthesis and Materials Science Research
Utilization as a Sterically Demanding Proton Scavenger or Non-Nucleophilic Base in Organic Transformations
In the realm of organic synthesis, the control of reactivity is paramount. 2,6-Dicyclopropylaniline, and by extension its hydrochloride salt following deprotonation, serves as an exemplary sterically hindered, non-nucleophilic base. The significant steric bulk imposed by the two cyclopropyl (B3062369) rings ortho to the amine group effectively shields the nitrogen atom. This steric hindrance dramatically diminishes its nucleophilicity, preventing it from participating in unwanted side reactions such as nucleophilic substitution or addition, while preserving its capacity to function as a proton scavenger. mdpi.comsigmaaldrich.com
This characteristic is particularly valuable in reactions where a base is required to deprotonate a substrate to generate a reactive intermediate, but where the base itself should not interfere with electrophilic centers in the reacting system. For instance, in elimination reactions, the use of a non-nucleophilic base like 2,6-dicyclopropylaniline can favor the desired elimination pathway over substitution. Similarly, in condensation reactions or when working with sensitive functional groups, its ability to neutralize acid byproducts without engaging in further reactivity is a significant asset. The principle of using sterically hindered amines to modulate reactivity is a well-established strategy in organic synthesis. nih.govenamine.net
Table 1: Comparison of Steric Hindrance and Nucleophilicity in Selected Anilines
| Aniline (B41778) Derivative | Ortho Substituents | Relative Steric Hindrance | Expected Nucleophilicity | Potential Applications as a Base |
| Aniline | -H | Low | High | General purpose base |
| 2,6-Dimethylaniline (B139824) | -CH₃ | Moderate | Moderate | Non-nucleophilic base in some contexts |
| 2,6-Diisopropylaniline (B50358) | -CH(CH₃)₂ | High | Low | Common non-nucleophilic base |
| 2,6-Dicyclopropylaniline | -c-C₃H₅ | Very High | Very Low | Highly selective proton scavenger |
This table is illustrative and based on general chemical principles. Specific reactivity can vary based on reaction conditions.
Integration as a Chiral Auxiliary or Building Block for Asymmetric Synthesis
The field of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, heavily relies on the use of chiral auxiliaries and ligands. nih.govresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. While there is no direct evidence in the reviewed literature of 2,6-dicyclopropylaniline hydrochloride being used as a chiral auxiliary, its rigid and sterically defined structure makes it a promising scaffold for the development of new chiral directing groups.
The synthesis of chiral ligands for asymmetric catalysis is another area where this compound could find application. The aniline nitrogen can be functionalized to coordinate with a metal center, and the dicyclopropyl groups would create a well-defined and rigid chiral pocket around the metal. This could enforce a specific coordination geometry and facial selectivity in catalytic transformations, such as asymmetric hydrogenations, cyclopropanations, or Diels-Alder reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and the unique steric and electronic properties of 2,6-dicyclopropylaniline could be exploited to create novel ligand architectures.
Incorporation into Polymer Architectures for Advanced Materials with Tailored Properties
Aniline and its derivatives are fundamental building blocks for conducting polymers, most notably polyaniline (PANI). acs.orgresearchgate.netresearchgate.net The properties of these polymers, such as solubility, processability, and conductivity, can be significantly tuned by introducing substituents onto the aniline ring. The incorporation of bulky groups, like the dicyclopropyl moieties in 2,6-dicyclopropylaniline, would be expected to have a profound impact on the resulting polymer's characteristics.
The steric hindrance from the dicyclopropyl groups would likely disrupt the close packing of the polymer chains, which could increase the solubility of the resulting polyaniline derivative in common organic solvents. researchgate.net This is a significant advantage, as the poor solubility of unsubstituted PANI often limits its processability and applications. Furthermore, the morphology of substituted polyanilines can be controlled, with some forming nanofibrous networks which are of interest for sensor applications and electronic devices. acs.org While specific studies on polymers derived from 2,6-dicyclopropylaniline are not prevalent, research on other sterically hindered anilines suggests that it could be a valuable monomer for creating soluble and structurally defined conducting polymers. mdpi.com
Precursor for the Synthesis of Optoelectronic or Supramolecular Materials
The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. Aniline derivatives are often used as building blocks for these materials due to their electron-donating nature and their ability to be incorporated into conjugated systems. benicewiczgroup.com The specific substitution pattern and electronic properties of the aniline precursor can fine-tune the photophysical properties of the final material. The dicyclopropyl groups in 2,6-dicyclopropylaniline could influence the solid-state packing and intermolecular interactions of derived materials, which are critical factors for charge transport and device performance.
In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-ordered structures is exploited to create functional materials. Aniline derivatives can participate in hydrogen bonding and π-π stacking interactions, making them valuable components for supramolecular assemblies. rsc.org The rigid and bulky nature of 2,6-dicyclopropylaniline could be used to direct the formation of specific supramolecular architectures with defined cavities or channels, potentially leading to new host-guest systems or porous materials.
Strategic Intermediate in the Total Synthesis of Structurally Complex Natural Products or Designed Molecules (Excluding Pharmacological Targets or Clinical Data)
The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. nih.govnih.gov While no published total syntheses explicitly report the use of 2,6-dicyclopropylaniline hydrochloride, its unique structure makes it an intriguing intermediate for the construction of architecturally complex target molecules that are not intended for pharmacological use.
The dicyclopropyl groups can be considered as bioisosteres for other bulky alkyl groups or as reactive handles for further transformations. The cyclopropyl ring is known to participate in a variety of ring-opening and rearrangement reactions, offering pathways to more complex carbocyclic frameworks. By incorporating 2,6-dicyclopropylaniline into a synthetic route, chemists can introduce a unique structural motif that would be challenging to create using other methods. This makes it a potentially valuable tool for academic pursuits in the art and science of total synthesis, where the primary goal is the creation of molecular complexity and the exploration of novel chemical space. nih.gov
Emerging Research Directions and Future Perspectives for 2,6 Dicyclopropylaniline Hydrochloride
Exploration of Photoredox and Electro-Organic Synthetic Applications
There is currently no published research detailing the use of 2,6-dicyclopropylaniline hydrochloride in photoredox or electro-organic synthesis. The unique electronic and steric properties that the dicyclopropyl substituents might impart on the aniline (B41778) core have not been explored in the context of photocatalyzed or electrochemically driven reactions. Consequently, there are no research findings on its reactivity, potential as a substrate or catalyst, or any specific reaction protocols involving this compound.
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The integration of 2,6-dicyclopropylaniline hydrochloride into high-throughput experimentation (HTE) or automated synthesis platforms has not been documented in the available scientific literature. While HTE and automated synthesis are powerful tools for accelerating chemical discovery and process optimization, there is no evidence to suggest that this specific compound has been included in any screening libraries or utilized in automated reaction development.
Development of Sustainable and Environmentally Benign Synthetic Protocols
No studies have been found that focus on the development of sustainable or "green" synthetic routes to or using 2,6-dicyclopropylaniline hydrochloride. Research into aspects such as the use of renewable feedstocks, solvent-free reaction conditions, or catalytic methods to improve the atom economy for the synthesis of this compound is not present in the public domain.
Advanced Computational Design of Novel Reactivity and Applications
While computational chemistry is a cornerstone of modern chemical research for predicting molecular properties and designing novel reactions, there are no published computational studies specifically focused on 2,6-dicyclopropylaniline hydrochloride. The potential applications of this molecule, as predicted by computational modeling, or the design of new catalysts or materials based on its structure, remain an unexplored area of research.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and purifying 2,6-dicyclopropylaniline hydrochloride?
Answer:
Synthesis typically involves cyclopropanation of aniline derivatives using transition-metal catalysts (e.g., rhodium or palladium) to install cyclopropane rings at the 2- and 6-positions. Purification often employs recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). For analytical purity, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and mobile phases of acetonitrile/water containing 0.1% trifluoroacetic acid .
Basic: How can the molecular structure and conformation of 2,6-dicyclopropylaniline hydrochloride be characterized?
Answer:
X-ray crystallography is the gold standard for resolving molecular conformation. For example, single-crystal diffraction (MoKα radiation, C2/c space group) can determine bond lengths, angles, and torsion angles between cyclopropane rings and the aniline core. Complementary techniques include:
- NMR : and NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 210.1).
Data collection and refinement protocols should follow established crystallographic standards (R factor < 0.05) .
Advanced: How can researchers resolve contradictions in crystallographic data for cyclopropane-containing compounds like 2,6-dicyclopropylaniline hydrochloride?
Answer:
Discrepancies in bond lengths or angles may arise from thermal motion or disorder in crystal packing. Strategies include:
- Multi-temperature XRD : Collect data at 100 K to reduce thermal vibration artifacts.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to identify packing effects.
- Theoretical optimization : Compare experimental data with DFT calculations (B3LYP/6-311G++(d,p)) to validate geometry .
Advanced: What electronic effects do cyclopropane rings exert on the reactivity of 2,6-dicyclopropylaniline hydrochloride?
Answer:
Cyclopropane’s strained sp-hybridized carbons induce hyperconjugation, altering electron density on the aniline ring. CNDO/2 calculations reveal:
- Charge redistribution : Cyclopropane rings donate electron density to the aromatic system, activating para positions for electrophilic substitution.
- Steric effects : The rigid cyclopropane geometry restricts rotational freedom, influencing binding in receptor studies. Experimental validation via Hammett plots or kinetic isotope effects is advised .
Advanced: How can researchers assess the biological activity of 2,6-dicyclopropylaniline hydrochloride in preclinical models?
Answer:
- In vitro assays : Screen for receptor binding (e.g., α-adrenergic receptors) using radioligand displacement (IC determination).
- Toxicity profiling : Conduct nephrotoxicity studies in Fischer 344 rats (≥0.05 mM doses) with histopathology and serum creatinine analysis .
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation.
Basic: What storage conditions ensure the stability of 2,6-dicyclopropylaniline hydrochloride?
Answer:
Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Stability studies indicate a shelf life of ≥4 years under these conditions. Avoid exposure to moisture or light .
Basic: Which analytical techniques are suitable for assessing the purity of 2,6-dicyclopropylaniline hydrochloride?
Answer:
- HPLC-UV : Use a C18 column with 0.1% phosphoric acid in water/acetonitrile (70:30) at 1 mL/min. Purity ≥95% is acceptable for pharmacological studies.
- TLC : Silica gel plates (ethyl acetate:hexane = 1:3, R ≈ 0.4).
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: How do hydrogen-bonding interactions influence the crystal packing of 2,6-dicyclopropylaniline hydrochloride?
Answer:
In the crystal lattice, the hydrochloride salt forms N–H···Cl hydrogen bonds (2.8–3.0 Å) between the anilinium ion and chloride. These interactions stabilize a layered structure with π-π stacking (3.5 Å spacing) between aromatic rings. Synchrotron XRD can map electron density to quantify bond strengths .
Advanced: What protocols ensure reliable preparation of 2,6-dicyclopropylaniline hydrochloride as an analytical standard?
Answer:
- Certified Reference Material (CRM) : Characterize via qNMR (DMSO-d, using maleic acid as internal standard).
- Homogeneity testing : Perform GC-MS across multiple batches (RSD < 2%).
- Documentation : Provide certificates of analysis with batch-specific chromatograms and spectral data .
Advanced: How can computational modeling predict the pharmacological properties of 2,6-dicyclopropylaniline hydrochloride?
Answer:
- Molecular docking : Simulate binding to α-adrenergic receptors (PDB ID: 6PRZ) using AutoDock Vina.
- ADMET prediction : Use SwissADME to estimate logP (≈2.1), bioavailability (≥70%), and blood-brain barrier permeability.
- MD simulations : GROMACS for 100 ns trajectories to assess conformational stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
